molecular formula C18H20FN3O2 B11234047 N-(4-fluorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(4-fluorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11234047
M. Wt: 329.4 g/mol
InChI Key: ACEJAXKSIHLMFI-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE: is a complex organic compound with a unique structure that includes a fluorophenyl group and a cycloheptapyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple stepsCommon reagents used in these reactions include fluorobenzene derivatives, acetic anhydride, and various catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its fluorophenyl group can enhance binding affinity and specificity in biological assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the cycloheptapyridazinyl moiety can modulate the compound’s overall conformation and reactivity. This dual interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • N-[(4-FLUOROPHENYL)METHYL]-2-[(2R,3R,6S)-2-(HYDROXYMETHYL)-3-[(3-METHOXYPHENYL)SULFONYLAMINO]-3,6-DIHYDRO-2H-PYRAN-6-YL]ACETAMIDE
  • 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE

Uniqueness: N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its combination of a fluorophenyl group and a cycloheptapyridazinyl moiety. This structure provides distinct chemical and biological properties, such as enhanced binding affinity and specific reactivity, which are not observed in similar compounds.

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H20FN3O2/c19-15-8-6-13(7-9-15)11-20-17(23)12-22-18(24)10-14-4-2-1-3-5-16(14)21-22/h6-10H,1-5,11-12H2,(H,20,23)

InChI Key

ACEJAXKSIHLMFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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